methyl [(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetate
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Description
Methyl [(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetate is a useful research compound. Its molecular formula is C14H13N3O4S2 and its molecular weight is 351.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound “methyl [(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetate” are currently unknown. This compound is a type of pyrimido[5,4-c][2,1]benzothiazin, which is a class of bicyclic [6 + 6] systems . The targets of these compounds are diverse and depend on the specific substituents attached to the ring structure .
Mode of Action
It is known that the compound’s interaction with its targets involves the formation of covalent bonds, which can lead to changes in the target’s function .
Biochemical Pathways
Given the structural similarity to other pyrimido[5,4-c][2,1]benzothiazin compounds, it is likely that it may interact with pathways involving these types of structures .
Pharmacokinetics
Based on its structural properties, it is predicted to have a logp value of 437, indicating that it is lipophilic and may be well-absorbed in the body .
Result of Action
Given its structural similarity to other pyrimido[5,4-c][2,1]benzothiazin compounds, it may have similar effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, its lipophilicity suggests that it may be more effective in lipid-rich environments . Furthermore, its stability may be affected by environmental conditions such as light, heat, and moisture.
Properties
IUPAC Name |
methyl 2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S2/c1-17-10-6-4-3-5-9(10)13-11(23(17,19)20)7-15-14(16-13)22-8-12(18)21-2/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZDBSNTFNXSDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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